molecular formula C9H12BFO3 B3251848 2-Ethoxy-6-fluoro-4-methylphenylboronic acid CAS No. 2121513-45-7

2-Ethoxy-6-fluoro-4-methylphenylboronic acid

Cat. No.: B3251848
CAS No.: 2121513-45-7
M. Wt: 198 g/mol
InChI Key: KYQAQMWBJWTQON-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoro-4-methylphenylboronic acid (CAS 2121513-45-7) is an organoboron compound with the molecular formula C₉H₁₂BFO₃ and a molecular weight of 197.99 g/mol. It is characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the 2-position, a fluorine atom (-F) at the 6-position, and a methyl group (-CH₃) at the 4-position, with a boronic acid (-B(OH)₂) functional group . This compound is typically supplied at 95% purity and requires storage at 2–8°C to maintain stability .

Its hazards include skin irritation (H315), eye irritation (H319), and respiratory irritation (H335), necessitating precautions such as avoiding inhalation (P261) and using protective equipment (P305+P351+P338) . While it has applications in Suzuki-Miyaura cross-coupling reactions—a cornerstone in pharmaceutical and materials synthesis—its commercial availability has been discontinued by suppliers like CymitQuimica, impacting accessibility for research .

Properties

IUPAC Name

(2-ethoxy-6-fluoro-4-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-3-14-8-5-6(2)4-7(11)9(8)10(12)13/h4-5,12-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQAQMWBJWTQON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501224216
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-45-7
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(2-ethoxy-6-fluoro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501224216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions usually include mild temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-fluoro-4-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-6-fluoro-4-methylphenylboronic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.

    Industry: Applied in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-fluoro-4-methylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other Lewis bases, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Phenylboronic Acids

Compound Name CAS Number Molecular Formula Substituent Positions Similarity Score Key Properties/Applications
This compound 2121513-45-7 C₉H₁₂BFO₃ 2-ethoxy, 4-methyl, 6-fluoro Reference Suzuki coupling; discontinued
2,3-Difluoro-6-methoxyphenylboronic acid 957061-21-1 C₇H₇BFO₃ 2,3-difluoro, 6-methoxy 0.96 High electron-withdrawing effects; drug intermediates
(6-Ethoxy-2,3-difluorophenyl)boronic acid 1309980-95-7 C₈H₈BFO₃ 2,3-difluoro, 6-ethoxy 0.93 Enhanced steric bulk; agrochemical synthesis
2-Ethoxy-6-fluorophenylboronic acid 957062-68-9 C₈H₁₀BFO₃ 2-ethoxy, 6-fluoro N/A Lower molecular weight (183.97 g/mol); simpler synthesis
2,6-Difluoro-4-methoxyphenylboronic acid 406482-20-0 C₇H₇BFO₃ 2,6-difluoro, 4-methoxy 0.86 Dual fluorine substituents; electronic tuning

Electron-Donating vs. Electron-Withdrawing Groups

  • Ethoxy vs.
  • Fluorine Substitution : Fluorine at the 6-position (target compound) reduces steric hindrance compared to analogs with 2,3-difluoro substitutions (e.g., 1309980-95-7), which may impede coupling efficiency .

Steric and Steric-Electronic Tuning

  • Compounds like 2,6-Difluoro-4-methoxyphenylboronic acid (406482-20-0) lack alkyl groups, favoring faster reactions but reduced steric control .

Biological Activity

2-Ethoxy-6-fluoro-4-methylphenylboronic acid is a member of the boronic acid family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer and antimicrobial properties. The following sections will delve into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron reagents under controlled conditions. The general synthetic route includes:

  • Preparation of the Boronic Acid :
    • Starting materials are reacted with boron trioxide or boronic esters.
    • The reaction is often facilitated by heat and a suitable solvent, such as ethanol or THF (tetrahydrofuran).
  • Purification :
    • The product is purified through recrystallization or chromatography to yield a high-purity compound suitable for biological testing.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study assessing the cytotoxicity of similar boronic compounds showed a marked reduction in cell viability in prostate cancer cells when treated with concentrations ranging from 0.5 to 5 µM .

Concentration (µM) Cell Viability (%)
0.575
160
245
533

This indicates that higher concentrations lead to increased cytotoxicity, while healthy cells maintain higher viability percentages compared to cancer cells.

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial efficacy. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, compounds similar to this compound demonstrated inhibition zones ranging from 7 to 13 mm . This suggests a promising potential for use as antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Proteases :
    • Boronic acids are known to inhibit cysteine proteases by forming covalent bonds with the active site cysteine residue, thus blocking substrate access.
  • Induction of Apoptosis :
    • The compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, leading to cellular stress and eventual cell death.
  • Antimicrobial Action :
    • The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several studies have focused on the biological activity of boronic acids:

  • A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of various boronic compounds, demonstrating significant efficacy against prostate cancer cells while sparing healthy fibroblast cells .
  • Another investigation into the interaction between boronic acids and sugars revealed that structural modifications can enhance binding affinity and biological activity, suggesting avenues for further research into optimizing these compounds for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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